molecular formula C18H18N4OS3 B2918509 N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1351616-34-6

N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2918509
CAS RN: 1351616-34-6
M. Wt: 402.55
InChI Key: LIAPPBGUONSCGI-UHFFFAOYSA-N
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Description

N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H18N4OS3 and its molecular weight is 402.55. The purity is usually 95%.
BenchChem offers high-quality N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

This compound, containing multiple heterocyclic rings, is likely to be of interest in pharmacological studies due to the presence of thiadiazole and pyridine, which are common in drug molecules. Thiadiazoles exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . Pyridine derivatives are known for their role in drug design, often contributing to the bioavailability and metabolic stability of pharmaceuticals .

Material Science

The thiophene moiety within the compound suggests potential applications in material science, particularly in the development of organic semiconductors. Thiophene-based compounds are integral to the creation of conductive polymers used in solar cells and electronic devices .

Chemical Synthesis

In synthetic chemistry, this compound could serve as an intermediate or a catalyst due to its reactive sulfanyl group, which can facilitate various chemical transformations. The pyridinylmethylthio group, in particular, might be used in cross-coupling reactions to create complex organic structures .

Biological Probes

The structural complexity and the presence of multiple reactive sites make this compound a candidate for the development of biological probes. It could be used to tag or modify biological molecules, aiding in the study of biochemical pathways and molecular interactions .

Agricultural Chemistry

Compounds with thiadiazole cores are often explored for their potential use in agriculture as pesticides or herbicides. The specific structure of this compound could be investigated for its efficacy against various plant pathogens .

Environmental Science

In environmental science, this compound could be studied for its ability to bind heavy metals or other pollutants, potentially serving as a chelating agent in the remediation of contaminated sites .

Nanotechnology

The thiophene and pyridine rings in the compound may be utilized in the field of nanotechnology, particularly in the design of molecular machines or as building blocks for nanoscale structures .

Analytical Chemistry

Due to its potential for forming stable complexes with metals, this compound might be used in analytical chemistry as a reagent for the detection and quantification of metal ions in various samples .

properties

IUPAC Name

N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS3/c23-15(18(8-2-3-9-18)14-7-5-11-24-14)20-16-21-22-17(26-16)25-12-13-6-1-4-10-19-13/h1,4-7,10-11H,2-3,8-9,12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAPPBGUONSCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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